molecular formula C21H22O5 B016456 Isoxanthohumol CAS No. 521-48-2

Isoxanthohumol

Cat. No. B016456
CAS RN: 521-48-2
M. Wt: 354.4 g/mol
InChI Key: YKGCBLWILMDSAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxanthohumol and its derivatives, such as 4'-O-acetyl-isoxanthohumol and 7,4'-di-O-acetylated derivatives, have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines, showcasing their potential as antiproliferative compounds. The synthesis process involves the transformation of xanthohumol in aqueous solutions and the use of fungi for bioconversion to various derivatives (Stompor et al., 2017).

Molecular Structure Analysis

This compound's molecular structure has been elucidated through various spectroscopic techniques, including NMR, IR, UV-VIS, and mass spectrometry. These studies provide a comprehensive understanding of its structure and form the basis for further chemical and biological investigations (Potaniec et al., 2014).

Chemical Reactions and Properties

The compound's interactions and transformations, particularly its conversion into glucoside derivatives by specific fungi strains and the cyclization from xanthohumol to this compound in aqueous solutions, demonstrate its chemical reactivity and the influence of environmental conditions on its stability and transformation (Bartmańska et al., 2009).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and optical activity, are crucial for its application in various research and industrial processes. These properties are influenced by its molecular structure and the presence of functional groups, affecting its behavior in different environments.

Chemical Properties Analysis

This compound exhibits notable chemical properties such as antioxidant activity, highlighted by its effective scavenging of free radicals in comparison to ascorbic acid. This antioxidant potential is critical for its biological activities and its consideration as a therapeutic agent. Moreover, its ability to undergo microbial transformation into bioactive derivatives underscores the importance of chemical modifications in enhancing its bioactivity (Potaniec et al., 2014).

Scientific Research Applications

  • Phytoestrogen Synthesis : Isoxanthohumol can be efficiently used to synthesize the phytoestrogen 8-prenylnaringenin, a compound with notable estrogenic activity (Anioł, Szymanska, & Żołnierczyk, 2008).

  • Pharmacological Activities : It exhibits potential pharmacological activities, including chemopreventive, anti-inflammatory, and anti-cancer effects (Motyl, Kraus, & Heilmann, 2012).

  • Cancer Research : Studies have shown that this compound inhibits lung metastasis in melanoma models, suggesting potential benefits for treating metastatic malignancies (Krajnović et al., 2019). It also exhibits potent anticancer effects in human papillary cancer cells by inducing apoptosis and inhibiting cell migration and invasion (Zhang et al., 2022).

  • Metabolic and Intestinal Health : this compound has been found to suppress insulin resistance by altering intestinal microbiota and reducing inflammation in high-fat diet-fed mice (Yamashita, Fukizawa, & Nonaka, 2020).

  • Metabolomics and Microbial Interactions : Treatment with this compound alters the metabolomics profile of mouse feces, potentially revealing insights into host-intestinal bacterial interactions at the molecular level (Fukizawa et al., 2020).

  • Synergistic Effects with Chemotherapeutic Agents : this compound can sensitize melanoma cells to paclitaxel, enhancing its antitumor potential, and also sensitize MCF-7/ADR cells to doxorubicin cytotoxicity (Krajnović et al., 2016), (Liu et al., 2017).

  • Dietary Supplement for Menopausal Symptoms : Its potential as a dietary supplement for treating menopausal symptoms in women is under investigation due to its estrogenic activity (Fang et al., 2013).

  • Antiproliferative Effects : this compound shows cytotoxic activity against various cancer cell lines and selectivity towards cancer cells, indicating its antiproliferative effects (Stompor et al., 2017).

  • Insect Antifeedant Activity : It possesses strong insect antifeedant activity against the peach-potato aphid (Stompor et al., 2015).

  • Antifungal Properties : this compound has significant antifungal activity against Botrytis cinerea (Yan et al., 2021).

Mechanism of Action

Isoxanthohumol (IXN) is a prenylflavonoid derived from hops and beer, known for its diverse biological properties .

Target of Action

The primary targets of IXN are T cells, specifically the pro-inflammatory Th17/Th1 cells and the anti-inflammatory Treg cells . These cells play a crucial role in the immune response, with Th17/Th1 cells promoting inflammation and Treg cells suppressing the immune response .

Mode of Action

IXN interacts with its targets by regulating T cell development. It inhibits the proliferation of CD4+ T cells, promotes apoptosis, and regulates the balance between Treg and Th17 cells . This results in a suppression of the pro-inflammatory Th17/Th1 cells and promotion of the anti-inflammatory Treg cells .

Biochemical Pathways

IXN affects several biochemical pathways. It restores gut microbiota disorder and increases gut microbiota diversity, maintaining the ratio of Firmicutes/Bacteroidetes balance, promoting abundance of Bacteroidetes and Ruminococcus, and suppressing abundance of proteobacteria . Additionally, it regulates the pyruvate metabolic pathway .

Pharmacokinetics

It has been suggested that flavonoids like ixn have low systemic availability and are excreted via the feces . The cyclization of xanthohumol to this compound was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 h .

Result of Action

The action of IXN results in significant attenuation of dextran sodium sulfate (DSS)-induced colitis, evidenced by reduced DAI scores and histological improvements . It also leads to a decrease in reactive oxygen species (ROS) in vivo .

Action Environment

The action of IXN can be influenced by environmental factors such as the gut microbiota. The flora in the human intestine can convert IXN into 8-prenylnaringenin . This conversion could potentially influence the efficacy and stability of IXN.

Safety and Hazards

Isoxanthohumol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Isoxanthohumol holds promise for combination therapy because tumor cells cannot develop resistance against the mitochondrial uncoupling effects of prenylated flavonoids . It also has the potential to act as antioxidants, antimicrobials, anti-inflammatory, and anticarcinogenic agents .

properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCBLWILMDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72247-79-1
Record name Isoxanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To the suspension of the O'Donnell phase transfer catalyst O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (34 mg, 0.056 mmol) in 1 ml of toluene is added xanthohumol (2 OH groups protected) (in part TIPS-protected: 37 mg, 0.056 mmol) in 1 ml of toluene. Subsequently, 0.5 ml of 25% NaOH is added and the mixture is stirred for 24 h at room temperature. For workup, 20 ml of H2O and 20 ml of ethyl acetate are added. The aqueous phase is acidified with H2SO4 and extracted twice with ethyl acetate. The organic phase is washed with NH4Cl solution and H2O, dried and eluted through a silica gel column using CHCl3/methanol. Removal of protection proceeds in a manner known from the literature.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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